Sodium tetrabromoaurate(III) hydrate

Description

Historical Development of Gold(III) Halide Chemistry

The exploration of gold(III) halide chemistry has a rich history. The synthesis of gold(III) chloride, or auric chloride, was first documented in the 17th century. wikipedia.org However, more systematic investigations into gold halides were prominently carried out in the mid-19th century by chemists such as Thomsen, Schottländer, and Krüss. Their foundational work was crucial in understanding the synthesis, properties, and reactivity of this class of compounds.

The preparation of gold(III) bromide was first reported in 1894. Early methods for producing pure gold(III) bromide involved heating finely divided gold with bromine and arsenic bromide in sealed tubes. A common laboratory-scale synthesis involves the direct reaction of gold metal with excess liquid bromine at elevated temperatures (around 140 °C). wikipedia.org Another established method is the halide-exchange reaction of gold(III) chloride with hydrobromic acid. wikipedia.org The dissolution of gold in aqua regia, a mixture of nitric and hydrochloric acids, to form tetrachloroauric acid has been a well-known process for centuries and serves as a precursor for other gold(III) halides. wikipedia.org

Significance of Tetrabromoaurate(III) Anions in Contemporary Inorganic Research

The tetrabromoaurate(III) anion, [AuBr₄]⁻, is a cornerstone of modern inorganic research due to its versatile reactivity and utility as a precursor. It is a key component in the synthesis of various gold-containing materials, most notably gold nanoparticles. The reduction of tetrabromoaurate(III) solutions is a widely employed method for producing gold nanoparticles with controlled sizes and shapes, which exhibit unique optical and electronic properties. nih.gov These nanoparticles find applications in diverse fields such as electronics, sensors, and biomedicine.

Furthermore, the tetrabromoaurate(III) anion, often in the form of its acid (tetrabromoauric acid) or salts like sodium tetrabromoaurate(III), serves as a catalyst in a range of organic reactions. wikipedia.org It has been shown to be an effective catalyst for reactions such as the Diels-Alder reaction and the nucleophilic substitution of propargylic alcohols. wikipedia.org Its ability to activate substrates makes it a valuable tool in synthetic organic chemistry. The reactivity of the tetrabromoaurate(III) anion, including its reduction and ligand substitution kinetics, has been the subject of detailed mechanistic studies. researchgate.netacs.org

Overview of Gold(III) Oxidation State Stability and Coordination Geometry

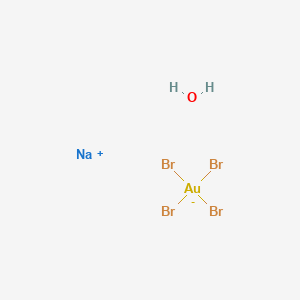

Gold can exist in a range of oxidation states, but the +1 (aurous) and +3 (auric) states are the most common in its chemistry. wikipedia.org The gold(III) ion has a d⁸ electron configuration, which strongly influences its coordination chemistry. wikipedia.org Complexes of d⁸ metal ions typically adopt a square planar geometry, and gold(III) complexes are a classic example of this. wikipedia.orglibrary.ph This geometry is observed in the tetrabromoaurate(III) anion, [AuBr₄]⁻, where the gold atom is at the center of a square formed by four bromine atoms.

The stability of the gold(III) oxidation state is a key factor in its chemistry. While gold is a noble metal, Au(III) is a relatively strong oxidizing agent. wikipedia.org The stability of gold(III) complexes can be significantly influenced by the nature of the coordinating ligands. acs.org The formation of the stable square planar tetrabromoaurate(III) complex anion is a key reason for the utility of compounds like sodium tetrabromoaurate(III) hydrate (B1144303) in synthesis.

Contextualization of Sodium Tetrabromoaurate(III) Hydrate within Gold Chemistry

This compound, with the chemical formula NaAuBr₄·xH₂O, is a specific and important salt containing the tetrabromoaurate(III) anion. It serves as a readily available and water-soluble source of gold(III) for a variety of chemical applications. Its primary role is as a precursor for the synthesis of gold nanoparticles. The use of a well-defined precursor like this compound allows for greater control over the size, shape, and properties of the resulting nanoparticles.

In addition to its role in nanomaterial synthesis, this compound is also utilized in catalysis. The analogous sodium tetrachloroaurate(III) is known to catalyze various organic transformations, and the bromo-complex exhibits similar reactivity. epfl.ch Therefore, this compound is a key reagent in the toolbox of chemists working in the fields of materials science, catalysis, and synthetic inorganic and organic chemistry.

Chemical Compound Information

| Compound Name | Chemical Formula |

| This compound | NaAuBr₄·xH₂O |

| Gold(III) chloride | AuCl₃ |

| Gold(III) bromide | AuBr₃ |

| Tetrabromoaurate(III) anion | [AuBr₄]⁻ |

| Tetrachloroauric acid | HAuCl₄ |

| Arsenic bromide | AsBr₃ |

| Hydrobromic acid | HBr |

| Nitric acid | HNO₃ |

| Hydrochloric acid | HCl |

| Sodium tetrachloroaurate(III) | NaAuCl₄ |

Key Properties of Gold(III) Halides

| Property | Gold(III) Chloride (AuCl₃) | Gold(III) Bromide (AuBr₃) |

| Molar Mass | 303.33 g/mol | 436.69 g/mol |

| Appearance | Red crystals | Dark-red to black crystalline solid wikipedia.org |

| Structure | Dimeric (Au₂Cl₆), square planar at Au library.ph | Dimeric (Au₂Br₆), square planar at Au wikipedia.org |

| Synthesis | Direct chlorination of gold at high temperatures library.ph | Heating gold with excess liquid bromine wikipedia.org |

Properties

IUPAC Name |

sodium;tetrabromogold(1-);hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.4BrH.Na.H2O/h;4*1H;;1H2/q+3;;;;;+1;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCARRTFPXWVHEC-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Na+].Br[Au-](Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuBr4H2NaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746035 | |

| Record name | Sodium tetrabromoaurate(1-)--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10378-49-1 | |

| Record name | Sodium tetrabromoaurate(1-)--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium tetrabromoaurate(III) hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Design for Sodium Tetrabromoaurate Iii Hydrate Derivatives

Preparation Routes for Tetrabromoaurate(III) Salts

The synthesis of tetrabromoaurate(III) salts can be achieved through several chemical pathways, primarily involving the oxidation of elemental gold or the modification of existing gold complexes.

The high chemical resistance of elemental gold necessitates the use of strong oxidizing agents for its dissolution. chemrxiv.org

Classical Oxidation: Traditionally, gold is dissolved in aqua regia, a mixture of concentrated nitric acid and hydrochloric acid, to produce tetrachloroauric acid. chemrxiv.orggoogle.com A similar principle applies to the synthesis of tetrabromoauric acid, where hydrobromic acid is used in conjunction with an oxidizing agent like nitric acid. The resulting tetrabromoauric acid can then be neutralized with a sodium base to yield sodium tetrabromoaurate.

Mechanochemical Synthesis: A more recent, solvent-free method involves the mechanochemical oxidation of elemental gold. rsc.orgresearchgate.net This technique uses mechanical force, such as ball milling, to drive the reaction between gold powder and a halogen-containing reagent at room temperature. chemrxiv.orgrsc.org For instance, the reaction of elemental gold with tetraalkylammonium bromide salts in the presence of an oxidizing agent can directly produce tetraalkylammonium tetrabromoaurate(III). rsc.orgresearchgate.net This method is notable for its efficiency and for yielding organosoluble gold salts that are easily separable from byproducts. chemrxiv.org

| Method | Reagents | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Classical Oxidation | Elemental Gold, Nitric Acid, Hydrobromic Acid | Elevated temperatures | Well-established, high-yield for water-soluble salts | chemrxiv.orgwikipedia.org |

| Mechanochemistry | Elemental Gold, Tetraalkylammonium Bromide, Oxidizing Agent | Room temperature, solvent-free milling | Rapid, safe, produces organosoluble products, simple purification | chemrxiv.orgrsc.orgresearchgate.net |

Salt metathesis, or double displacement, is a common strategy for preparing specific salts. In this context, it can be used to introduce the sodium cation or to exchange anionic ligands.

A straightforward route to sodium tetrabromoaurate involves reacting tetrabromoauric acid (HAuBr₄) with a simple sodium salt, such as sodium chloride or sodium carbonate. google.comwikipedia.org This acid-base neutralization or metathesis reaction precipitates the desired sodium tetrabromoaurate salt upon concentration of the solution. google.com

Anion exchange is another viable pathway. While less commonly detailed for the bromo- complex, the principle is demonstrated in the synthesis of other gold complexes. It involves reacting a gold salt containing a different anion (e.g., tetrachloroaurate) with a large excess of a bromide salt. The equilibrium of the reaction is shifted towards the formation of the more stable tetrabromoaurate complex.

Beyond the direct oxidation of gold and salt metathesis, other strategies can lead to the formation of anionic gold(III) bromide complexes. These often involve the use of pre-existing gold compounds. For example, gold(I) complexes can be oxidized to gold(III) species in the presence of a bromide source. Furthermore, various organogold(III) complexes can be synthesized through methods like transmetalation or directed auration, which could theoretically be adapted to produce the [AuBr₄]⁻ anion by ligand displacement. researchgate.net Kinetic studies on the reduction of the [AuBr₄]⁻ anion by reagents like sodium nitrite (B80452) have also been conducted, providing insight into the complex's reactivity and the formation of intermediate gold species. imim.plresearchgate.netbibliotekanauki.pl

Role as a Versatile Precursor in Chemical Synthesis

Sodium tetrabromoaurate(III) hydrate (B1144303) is a valuable precursor due to the reactivity of the gold(III) center, making it a key starting material for nanomaterials and a wide range of molecular complexes.

A primary application of gold(III) salts, including sodium tetrabromoaurate(III), is in the synthesis of gold nanoparticles (AuNPs). rsc.orgresearchgate.net The general method involves the chemical reduction of the Au(III) ions from the [AuBr₄]⁻ complex to elemental gold (Au⁰). blucher.com.br

The process is typically carried out in a liquid medium where the gold salt is dissolved. A reducing agent is then introduced, initiating the nucleation and subsequent growth of the nanoparticles. researchgate.net The choice of reducing agent and other parameters like concentration and temperature influences the final size and shape of the AuNPs. google.com

Commonly used reducing agents include sodium citrate (B86180) and sodium borohydride (B1222165). blucher.com.brgoogle.com Sodium citrate, a milder reducing agent, also acts as a capping agent, adsorbing to the surface of the nanoparticles to prevent aggregation and control growth. blucher.com.brresearchgate.net The reduction of tetrachloroauric acid (a related precursor) with sodium citrate is a well-documented example of this process, which results in a color change of the solution to a characteristic ruby red, indicating the formation of colloidal gold nanoparticles. blucher.com.brnih.gov

| Reducing Agent | Typical Precursor | Key Features | Reference |

|---|---|---|---|

| Sodium Citrate | Hydrogen Tetrachloroaurate(III) / Tetrabromoaurate(III) | Acts as both reducing and stabilizing agent; allows for control over particle size. | blucher.com.brgoogle.com |

| Sodium Borohydride | Hydrogen Tetrachloroaurate(III) / Tetrabromoaurate(III) | Strong reducing agent; typically produces smaller nanoparticles. | blucher.com.brgoogle.com |

Sodium tetrabromoaurate(III) serves as a versatile starting point for synthesizing other gold compounds through ligand substitution or reduction reactions. The bromide ligands in the [AuBr₄]⁻ complex can be readily displaced by other ligands, such as phosphines, amines, or thiolates, to form a vast array of neutral or cationic gold(III) complexes. nih.gov

Furthermore, the Au(III) center can be reduced to the Au(I) oxidation state. For example, the reduction of tetraalkylammonium tetrabromoaurate(III) with a mild reducing agent like sodium acetylacetonate (B107027) can yield the corresponding linear Au(I) complex, [NBu₄][AuBr₂]. chemrxiv.orgresearchgate.net This two-step, one-pot procedure starting from elemental gold highlights the utility of the tetrabromoaurate(III) intermediate in accessing different oxidation states of gold. rsc.org

Coordination Chemistry and Ligand Exchange Processes of the Tetrabromoaurate Iii Anion

Structural Characteristics of the Tetrabromoaurate(III) Anion

The geometry and structural relationship of the [AuBr₄]⁻ anion with its chloro-analogue are defining characteristics of its coordination chemistry.

The tetrabromoaurate(III) anion consistently exhibits a square planar coordination geometry around the central gold(III) ion. wikipedia.orgresearchgate.net This arrangement is typical for d⁸ metal ions like Au(III), where the four bromide ligands lie in a plane with the gold atom at the center. wikipedia.org This geometry is a consequence of the electronic configuration of the Au(III) center, which favors this arrangement to maximize ligand field stabilization energy. The gold atom in the [AuBr₄]⁻ anion possesses a +3 oxidation state. wikipedia.org In the solid state, this square planar coordination can be extended to a distorted tetragonal pyramid through weak interactions with adjacent atoms. For instance, in the crystal structure of [Co(N₂C₂H₈)₃][AuBr₄]₂Br, the square planar coordination of the gold atom is completed by a bromine atom from a neighboring complex anion at a distance of 3.677 Å. researchgate.net

The tetrabromoaurate(III) anion is part of a series of isomorphous tetrahaloaurate(III) compounds. This structural similarity is particularly evident when comparing sodium tetrabromoaurate(III) dihydrate (Na[AuBr₄]·2H₂O) with sodium tetrachloroaurate(III) dihydrate (Na[AuCl₄]·2H₂O). inorgchemres.orgcolonialmetals.comamericanelements.comsigmaaldrich.com Both compounds crystallize with a similar arrangement of the square planar [AuX₄]⁻ anion (where X is Br or Cl), the sodium cation, and water molecules of hydration. This isomorphism indicates that the substitution of chloride for bromide ions does not fundamentally alter the crystal packing, a common feature in the coordination chemistry of gold(III) halides.

Investigation of Ligand Substitution Reactions

The [AuBr₄]⁻ anion is a versatile precursor for a wide array of gold(III) complexes through ligand substitution reactions. These reactions are crucial for the synthesis of new gold compounds with tailored properties. The mechanisms of these substitutions are generally associative, a characteristic feature of square planar d⁸ complexes. researchgate.net

Halide exchange reactions in square planar gold(III) complexes are fundamental processes. The exchange of bromide for chloride in the [AuBr₄]⁻ anion, and vice-versa, can occur, though detailed mechanistic studies specifically for this exchange are often discussed in the broader context of metal-catalyzed halogen exchange reactions. wikipedia.orgshu.ac.ukresearchgate.netacs.org The reaction between [AuCl₄]⁻ and bromide ions has been shown to involve a single substitution step. researchgate.net The general mechanism for ligand substitution in square planar complexes, including halide exchange, typically proceeds through an associative pathway where the incoming halide forms a five-coordinate intermediate before the leaving halide departs. The rate of these exchange reactions generally follows the trend I > Br > Cl, indicating that bromide is a better leaving group than chloride. researchgate.net

The [AuBr₄]⁻ anion readily reacts with a variety of neutral and anionic donor ligands, leading to the substitution of one or more bromide ligands. These reactions are of significant interest for the synthesis of new gold(III) complexes with diverse functionalities.

Neutral Donor Ligands: Neutral ligands such as pyridine (B92270) and its derivatives are known to substitute bromide ligands in the [AuBr₄]⁻ complex. researchgate.net The reaction of [AuCl₄]⁻ with pyridine, for example, leads to the formation of [Au(py)Cl₃] and other mixed-ligand species. researchgate.net The kinetics of these reactions typically follow a two-term rate law, characteristic of square planar complexes, involving both a solvent-assisted and a direct nucleophilic attack pathway. researchgate.net

Anionic Donor Ligands: Anionic ligands, such as thiocyanate (B1210189) (SCN⁻) and cyanide (CN⁻), also undergo substitution reactions with [AuBr₄]⁻. The reaction with thiocyanate is complex, involving initial rapid substitution to form mixed halide-thiocyanate complexes, followed by a slower reduction of the gold(III) center. nih.gov The stability constants for the formation of trans-[Au(CN)₂(SCN)₂]⁻ from trans-[Au(CN)₂X(SCN)]⁻ (where X = Cl, Br) have been determined from redox kinetics data. nih.gov

| Entering Ligand | Substituted Complex | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions |

| Thiocyanate (SCN⁻) | trans-[Au(CN)₂Br(SCN)]⁻ | 3.1 (± 0.7) x 10³ (for reduction) | 25.0 °C |

| Thiocyanate (SCN⁻) | trans-[Au(CN)₂(SCN)₂]⁻ | 3.1 (± 0.1) x 10² (for reduction) | 25.0 °C |

| Iodide (I⁻) | [AuBr₄]⁻ | 10 (± 3) x 10⁶ (for reduction) | 25.0 °C, 1.00 M perchlorate |

Table 1: Selected rate constants for the reaction of anionic ligands with bromo-gold(III) complexes. researchgate.netnih.gov

The sequential substitution of bromide ligands in [AuBr₄]⁻ allows for the synthesis of a variety of mixed-ligand gold(III) bromo complexes. These complexes can have the general formulas [AuBr₃L], [AuBr₂L₂]⁺, or [AuBrL₃]²⁺, where L is a neutral or anionic ligand.

Supramolecular Assembly and Halogen Bonding Interactions in Tetrabromoaurate(III) Salts

The supramolecular assembly of tetrabromoaurate(III) salts in the solid state is significantly influenced by a variety of non-covalent interactions, including hydrogen bonding and, notably, halogen bonding. nih.govnih.gov The large, polarizable bromine atoms of the [AuBr₄]⁻ anion are capable of participating in halogen bonds, acting as halogen bond acceptors. This contributes to the formation of extended supramolecular architectures. nih.govnih.govnih.gov

Research into the crystal structures of various tetrabromoaurate(III) salts has revealed intricate packing arrangements governed by these weak interactions. A prominent example is the structure of bis(4-methylpiperidinium) tetrabromoaurate(III) bromide, where the anions are not isolated but form zigzag chains through Br···Br⁻···Br interactions. nih.govnih.gov In this arrangement, the bromide counter-ion bridges two adjacent [AuBr₄]⁻ anions. These chains of anions are flanked by chains of cations, which are themselves linked by halide ions. nih.gov

In the crystal structure of bis(4-methylpiperidinium) tetrabromoaurate(III) bromide, short Br···Br contacts are observed, indicating the presence of halogen bonding. nih.govnih.gov The crystal packing displays distinct substructures, one involving the cations and halide ions, and another involving the anions. nih.gov This segregation of ionic components into well-defined domains is a common feature in the supramolecular chemistry of such salts.

The nature of the cation can also influence the resulting supramolecular assembly. In studies of (halochalcogenyl)trialkylphosphonium tetrahalogenidoaurates(III), short X···X contacts (where X is a halogen) are frequently observed between the cation and the anion. nih.gov In many of these structures, the E—X···X (where E is a chalcogen) groups are approximately linear, and the X···X—Au angles are close to 90°. nih.gov While these are not tetrabromoaurate(III) salts, they provide insight into the types of halogen bonding interactions that can occur with tetrahalogenidoaurate(III) anions.

The table below summarizes key crystallographic data for a representative tetrabromoaurate(III) salt, illustrating the parameters that define its supramolecular structure.

| Compound | Crystal System | Space Group | Key Supramolecular Features |

| Bis(4-methylpiperidinium) tetrabromoaurate(III) bromide | Monoclinic | C2/c | Zigzag chains of anions via Br···Br⁻···Br groupings; Short Br···Br contacts. nih.govnih.gov |

Table 1: Crystallographic and Supramolecular Data for a Tetrabromoaurate(III) Salt.

The study of halogen bonding in these systems is part of a broader interest in this interaction for crystal engineering. researchgate.net The directionality and strength of halogen bonds make them a valuable tool for controlling the solid-state architecture of materials. nih.govmdpi.com The tetrabromoaurate(III) anion, with its four peripheral bromine atoms, presents multiple sites for engaging in such interactions, leading to diverse and complex supramolecular assemblies.

Reactivity, Redox Pathways, and Mechanistic Elucidation

Redox Chemistry of Gold(III) Species

The tetrabromoaurate(III) anion, [AuBr₄]⁻, is a strong oxidizing agent, a property that underpins much of its reactivity. The reduction of the Au(III) center can proceed through various pathways, often involving intermediate gold(I) species, ultimately leading to the formation of elemental gold (Au(0)).

The reduction of tetrabromoaurate(III) has been studied with a variety of reducing agents, revealing complex kinetic profiles that are highly dependent on the nature of the reductant and the reaction conditions.

Reduction by Nitrite (B80452): The kinetics of the redox reaction between gold(III) bromide complexes and sodium nitrite have been investigated using spectrophotometric methods. The results suggest a complex reaction pathway involving two parallel, bimolecular reactions with different reducing species, namely nitrous acid (HNO₂) and the nitrite anion (NO₂⁻), followed by a consecutive step that produces metallic gold. nih.govacs.org The reaction is found to accelerate significantly with an increase in pH and is inhibited by an increase in the concentration of bromide ions. nih.govacs.org A substitutive, inner-sphere mechanism for electron transfer has been proposed for this system. nih.govacs.org

[AuBr₄]⁻ + HNO₂ → Products

[AuBr₄]⁻ + NO₂⁻ → Products

The second-order rate constants and activation parameters for these parallel steps have been determined at 20°C, as detailed in the table below.

| Reaction Step | Second-Order Rate Constant (M⁻¹s⁻¹) at 20°C | Activation Enthalpy (ΔH‡) (kJ·mol⁻¹) | Activation Entropy (ΔS‡) (J·mol⁻¹·K⁻¹) |

| Reaction with HNO₂ | 2.948 | 29.18 | -13.95 |

| Reaction with NO₂⁻ | 0.191 | 40.75 | -31.06 |

| Data from Pacławski, K. (2020). Chemical Reduction of Gold(III) Bromide Complexes Using Sodium Nitrite – Kinetic Aspects. Archives of Metallurgy and Materials, 65(2), 667-675. nih.govacs.org |

Reduction by Borohydride (B1222165): Sodium borohydride (NaBH₄) is a potent reducing agent widely used in the synthesis of gold nanoparticles from Au(III) precursors. The reduction of tetrachloroaurate(III) by borohydride in a two-phase system (water and dichloroethane) has been shown to proceed in the bulk organic phase after the transfer of the borohydride ion from the aqueous phase. nih.gov While specific kinetic data for the reduction of sodium tetrabromoaurate(III) by borohydride is not extensively detailed in the provided search results, the general mechanism involves the nucleophilic attack of the hydride ion (H⁻) from the borohydride to the gold center. masterorganicchemistry.com The reaction is typically very fast. In the context of nanoparticle synthesis, the presence of stabilizing agents is crucial to control the growth of the resulting gold nanoparticles. The concentration of borohydride can also influence the induction time of the reaction.

The reduction of Au(III) to elemental gold (Au(0)) is a multi-electron process that can occur in a single step or through a sequence of one- or two-electron transfer steps, often involving the formation of a gold(I) intermediate.

Stepwise Reduction: In many cases, the reduction of Au(III) proceeds via a stable Au(I) intermediate. For example, the reduction of [AuBr₄]⁻ by uridine (B1682114) in water occurs with a 1:1 stoichiometry, producing gold(I) and a brominated uridine derivative. researchmap.jp This suggests a two-electron reduction process. The general pathway can be represented as:

Au(III) + 2e⁻ → Au(I) Au(I) + 1e⁻ → Au(0)

The stability of the Au(I) intermediate is highly dependent on the surrounding ligands. In the presence of soft ligands like thiols or cyanides, Au(I) complexes can be quite stable. wikipedia.org

Direct Reduction: In some systems, particularly with strong reducing agents or under specific electrochemical conditions, the reduction of Au(III) to Au(0) can occur in a single three-electron step. For instance, the electrochemical reduction of [AuBr₄]⁻ in certain ionic liquids has been observed to proceed directly to Au(0) without the clear detection of an Au(I) intermediate. nih.govacs.orgresearchmap.jp

Au(III) + 3e⁻ → Au(0)

The disproportionation of Au(I) species can also be a pathway to Au(0):

3Au(I) → 2Au(0) + Au(III)

The redox potential of the Au(III)/Au(I) and Au(I)/Au(0) couples, and consequently the rate of reduction reactions, are significantly influenced by various reaction conditions.

Influence of pH: The pH of the solution can have a profound effect on the redox chemistry of gold(III) complexes. In aqueous solutions, hydrolysis of the [AuBr₄]⁻ complex can occur, leading to the formation of mixed hydroxo-bromo-aurate(III) species. These different species can exhibit different redox potentials and reactivity. For instance, studies on the reduction of gold(III) chloride complexes have shown that the speciation of the gold complex changes with pH, which in turn affects the reaction kinetics. nih.govacs.org Generally, an increase in pH can lead to the formation of more easily reducible hydroxo species, thus accelerating the reduction rate in some systems. nih.govacs.org

Influence of Bromide Concentration: The concentration of free bromide ions in the solution plays a crucial role in the stability of the [AuBr₄]⁻ complex. According to Le Chatelier's principle, an excess of bromide ions will shift the equilibrium towards the formation of the stable tetrabromoaurate(III) complex, thereby making its reduction more difficult. This is reflected in the inhibition of the reduction rate with increasing bromide concentration, as observed in the reaction with nitrite. nih.govacs.org This effect is related to the change in the redox potential of the Au(III)/Au(I) couple, which becomes more negative (less favorable for reduction) at higher bromide concentrations.

Electrochemical Behavior and Electron Transfer Studies

Electrochemical techniques, such as cyclic voltammetry, have been employed to study the electron transfer processes of tetrabromoaurate(III). In ionic liquids like [C₈PYR][NTf₂] and [C₈MIM][NTf₂], the electrochemical reduction of [AuBr₄]⁻ to metallic gold (Au(0)) has been shown to occur in a single reduction step involving three electrons. nih.govacs.orgresearchmap.jp This is in contrast to the behavior of the analogous tetrachloroaurate(III) complex, which often shows a two-step reduction via an Au(I) intermediate in similar media. nih.gov The deposition of gold from [AuBr₄]⁻ in these ionic liquids occurs at a potential that is above the reduction potential of water, which simplifies the recovery of elemental gold. nih.govacs.orgresearchmap.jp

Oxidative Interactions with Metallic Gold Surfaces and Nanoparticles

Tetrabromoaurate(III) can act as an oxidizing agent towards metallic gold, a process that is relevant in the context of nanoparticle reshaping and the dissolution of gold. The reaction involves the comproportionation of Au(III) and Au(0) to form Au(I) species.

2Au(0) + [AuBr₄]⁻ + 4Br⁻ ⇌ 3[AuBr₂]⁻

This equilibrium is influenced by the concentration of bromide ions and the stability of the resulting Au(I) complex. In the presence of suitable ligands that stabilize Au(I), the dissolution of gold can be favored.

Studies on the interaction of Au(III) complexes with gold nanoparticles in organic solvents have shown that the oxidation of the nanoparticles proceeds via a comproportionation mechanism, leading to the formation of stable Au(I) complexes. masterorganicchemistry.com This process can be utilized for the controlled "sculpting" of gold nanorods and other nanostructures. The oxidative dissolution of gold in the presence of bromine-containing species is a key principle in some non-cyanide gold leaching processes. researchgate.netmdpi.com The presence of other metals can influence this process through galvanic interactions. researchgate.net

Catalytic Applications in Organic Transformations

Homogeneous Catalysis Mediated by Sodium Tetrabromoaurate(III) Hydrate (B1144303)

As a homogeneous catalyst, sodium tetrabromoaurate(III) hydrate offers mild reaction conditions and high selectivity for a number of important organic reactions. Although some studies utilize the analogous sodium tetrachloroaurate(III) dihydrate, the principles of catalysis are closely related due to the similar reactivity of the gold(III) center.

Gold(III) complexes, including this compound, are effective in catalyzing carbon-carbon bond forming reactions. While specific examples detailing the use of the tetrabromoaurate salt in Diels-Alder reactions are not prevalent in the provided search results, the analogous sodium tetrachloroaurate(III) dihydrate is a recognized catalyst for nucleophilic additions to multiple bonds. sigmaaldrich.com This suggests the potential for this compound to facilitate similar transformations. The Lewis acidic nature of the Au(III) center can activate dienophiles, making them more susceptible to cycloaddition with dienes.

In the realm of nucleophilic additions, gold(III) catalysis is well-established. For instance, sodium tetrachloroaurate(III) dihydrate has been shown to be an effective catalyst for various nucleophilic additions. sigmaaldrich.com These reactions often proceed under mild conditions, showcasing the efficiency of gold(III) catalysis.

A significant application of gold(III) catalysis lies in the activation of propargylic alcohols for nucleophilic substitution reactions. researchgate.net Sodium tetrachloroaurate(III) dihydrate, a closely related compound, has been successfully employed for this purpose. researchgate.net The gold(III) catalyst facilitates the departure of the hydroxyl group, generating a reactive propargyl-cation equivalent that readily reacts with a variety of nucleophiles. This methodology provides a direct route to a diverse array of substituted alkynes. Preliminary mechanistic studies suggest that these reactions may proceed through a carbocation intermediate. researchgate.net

This compound's catalytic activity extends to the synthesis of important nitrogen-containing heterocyclic compounds. Although research often highlights the use of sodium tetrachloroaurate(III) dihydrate, the catalytic role of the gold(III) species is the key factor. An efficient and clean synthesis of 1,5-benzodiazepines and quinoxalines has been developed using catalytic amounts of sodium tetrachloroaurate(III) dihydrate. nih.govnih.gov

This method involves the condensation of o-phenylenediamine (B120857) with ketones to yield 1,5-benzodiazepines or with α-bromo ketones to produce quinoxalines. nih.gov The reactions proceed under mild conditions, typically at room temperature in ethanol, with low catalyst loading and afford good to excellent yields of the desired products. nih.gov The use of the gold catalyst is crucial, as the reaction shows negligible conversion in its absence. nih.gov

Table 1: Gold-Catalyzed Synthesis of 1,5-Benzodiazepines and Quinoxalines

| Entry | Diamine | Ketone/α-Bromo Ketone | Product | Catalyst | Yield (%) |

|---|---|---|---|---|---|

| 1 | o-Phenylenediamine | Acetone | 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine | NaAuCl₄·2H₂O | 95 |

| 2 | o-Phenylenediamine | Cyclohexanone | Spiro[cyclohexane-1,2'-[2,3-dihydro-1H-1,5]benzodiazepine] | NaAuCl₄·2H₂O | 92 |

| 3 | o-Phenylenediamine | α-Bromoacetophenone | 2-Phenylquinoxaline | NaAuCl₄·2H₂O | 90 |

| 4 | o-Phenylenediamine | 2-Bromocyclohexanone | 1,2,3,4-Tetrahydrophenazine | NaAuCl₄·2H₂O | 88 |

Data synthesized from a study on sodium tetrachloroaurate(III) dihydrate. nih.gov

Role in Oxidation Reactions (e.g., Sulfide Oxidation to Sulfoxides)

While direct evidence for this compound as a primary catalyst for the oxidation of sulfides to sulfoxides is limited in the provided search results, the broader context of gold catalysis and oxidation chemistry is relevant. The oxidation of sulfides to sulfoxides is a fundamental transformation in organic synthesis, as sulfoxides are important intermediates. ijcce.ac.ir Various reagents and catalytic systems have been developed for this purpose, often aiming for high selectivity to avoid over-oxidation to sulfones. ijcce.ac.irorganic-chemistry.orgorganic-chemistry.org Although other metal-based catalysts and reagents like sodium bromate (B103136) in combination with ammonium (B1175870) chloride or sodium hypochlorite (B82951) pentahydrate are more commonly cited for this specific transformation, gold(III) species are known to participate in oxidation reactions. ijcce.ac.irorganic-chemistry.orgresearchgate.net For instance, sodium tetrachloroaurate (B171879) is mentioned as a catalyst for the oxidation of sulfides. wikipedia.org

Mechanistic Investigations of Gold(III)-Catalyzed Reactions

Understanding the mechanism of gold(III)-catalyzed reactions is crucial for optimizing existing methods and developing new transformations.

In many gold(III)-catalyzed reactions, the precise nature of the active catalytic species is a subject of ongoing investigation. For reactions in aqueous or protic media, the hydrolysis of the [AuBr₄]⁻ or [AuCl₄]⁻ anion is an important consideration. acs.org The formation of various aqua- and hydroxo-gold(III) complexes can influence the catalyst's reactivity and stability.

In the context of ligated gold(III) catalysis, studies have shown that the development of stable, well-defined gold(III) complexes can provide valuable mechanistic insights that are often difficult to obtain with simple inorganic salts. nih.gov For reactions involving propargylic alcohols, preliminary mechanistic studies point towards the formation of a carbocation intermediate facilitated by the Lewis acidic gold(III) center. researchgate.net In more complex catalytic cycles, the interplay between different oxidation states of gold, such as Au(I) and Au(III), may be a key feature. researchgate.net The elucidation of these active species and catalytic cycles is often pursued through a combination of experimental techniques, including NMR spectroscopy and X-ray crystallography, as well as computational methods like Density Functional Theory (DFT). nih.govuoa.gr

Catalyst Stability and Deactivation Pathways

The efficacy and longevity of a catalyst are intrinsically linked to its stability under reaction conditions. For gold catalysts derived from precursors such as this compound, several deactivation pathways have been identified that can diminish their catalytic performance over time. These pathways are primarily associated with changes in the physical and electronic properties of the active gold species.

A predominant cause of deactivation is the change in the oxidation state of gold. While Au(III) is the initial state in the precursor, the catalytically active species in many reactions are believed to be cationic gold, particularly Au(I). mdpi.com The reduction of these active species to the metallic, catalytically inactive Au(0) state is a significant deactivation mechanism. cardiff.ac.uk This reduction can be induced by reactants, solvents, or elevated temperatures. Studies have shown that catalysts with a high proportion of Au(I) ions exhibit the highest activity in certain reactions like low-temperature CO oxidation, whereas those with high concentrations of Au(III) or Au(0) are less active or inactive. mdpi.com

Another critical factor affecting stability is the agglomeration or sintering of gold nanoparticles on the support surface. mdpi.com Gold nanoparticles, particularly those smaller than 5 nanometers which often exhibit the highest catalytic activity, have a high surface energy. This makes them thermodynamically driven to agglomerate into larger, more stable, but less active particles. mdpi.com This process reduces the number of accessible active sites, leading to a decline in catalytic efficiency. Factors such as temperature, light, and humidity can accelerate this sintering process. mdpi.com

The presence of certain chemical species can also lead to catalyst deactivation. For instance, heteroatom nucleophiles like thiols and amines, which may be present as substrates or impurities, are known to dampen the reactivity of gold catalysts by forming stable, inactive gold complexes. rsc.orgnih.gov Similarly, residual halides, such as chlorides from precursors like HAuCl₄, can negatively impact stability. Research on supported Au-Pd catalysts has demonstrated an exponential relationship between the amount of residual chloride and the rate of deactivation, particularly in catalysts with a high gold content. acs.org Deactivation can also proceed through the formation of amorphous films on the catalyst surface or the irreversible adsorption of reactants, products, or polymeric byproducts onto the active sites. acs.org

Table 1: Key Factors in the Deactivation of Gold Catalysts

| Deactivation Pathway | Description | Contributing Factors |

| Reduction of Active Species | Reduction of catalytically active Au(I)/Au(III) cations to inactive metallic Au(0). mdpi.comcardiff.ac.uk | Reducing agents in the reaction mixture, high temperatures. mdpi.com |

| Sintering/Agglomeration | Growth of small, active gold nanoparticles into larger, less active particles, reducing surface area. mdpi.com | High temperature, humidity, light. mdpi.com |

| Poisoning/Inhibition | Strong coordination of molecules (e.g., thiols, amines) to gold centers, blocking active sites. rsc.orgnih.gov | Presence of heteroatom nucleophiles in the reaction. rsc.orgnih.gov |

| Fouling | Deposition of carbonaceous species or amorphous films on the catalyst surface. acs.org | Polymerization of reactants or products. acs.org |

| Leaching | Dissolution of the active gold species from the support into the reaction medium. | Weak metal-support interaction, harsh reaction conditions. |

Heterogenized Catalysis and Support Interactions

To overcome challenges associated with catalyst separation, recovery, and reuse in homogeneous catalysis, gold complexes derived from precursors like this compound are often heterogenized by immobilizing them onto solid supports. This approach not only facilitates practical application but also significantly influences the catalyst's activity, selectivity, and stability through metal-support interactions (MSIs). researchgate.net

The choice of support material is critical, with various materials such as metal oxides (e.g., TiO₂, MgO, CeO₂, Fe₂O₃), carbon, and polymers being utilized. frontiersin.orgacs.org The support is not merely an inert scaffold but plays an active role in the catalytic process. It stabilizes the gold nanoparticles against agglomeration and can modulate the electronic properties of the gold species. researchgate.netacs.org This synergism is essential for catalytic performance, and it is often suggested that the support helps generate and stabilize the highly active cationic gold species on the nanoparticle surface. acs.org

Several methods are employed to prepare these supported catalysts, including:

Deposition-Precipitation: This widely used method involves precipitating a gold precursor (e.g., from a HAuCl₄ solution) onto a support suspended in water, often by adjusting the pH. frontiersin.org

Impregnation: The support is impregnated with a solution containing the gold precursor, followed by drying and calcination to disperse the gold. frontiersin.org

Direct Anionic Exchange (DAE): This technique involves the exchange of anionic gold species with hydroxyl groups on the support surface. frontiersin.org

The interaction between the gold catalyst and the support can have a profound impact on reaction outcomes. For example, in the synthesis of glycerol (B35011) carbonate from glycerol and urea, an extensive screening found that MgO was the optimal support for gold nanoparticles. The resulting Au/MgO catalyst could be reused ten times without any loss of activity, showcasing excellent stability conferred by the support. acs.org In other applications, such as the hydroamination of alkynes, gold nanoparticles supported on TiO₂, SiO₂, Fe₂O₃, and CeO₂ all proved to be active catalysts. acs.org

While the heterogenization of pre-formed gold nanoparticles is common, another strategy involves the covalent binding of homogeneous gold complexes to solid supports like resins or porous materials. However, this approach has seen limited application due to the general tendency of these anchored complexes to lack stability and decompose during the reaction. acs.org The strong interaction between a metallic nanoparticle and the support material typically provides a more robust and stable catalytic system.

Table 2: Influence of Support Material on Heterogenized Gold Catalysis

| Support Material | Preparation Method Example | Key Interactions & Effects | Catalytic Application Example |

| Titanium Dioxide (TiO₂) ** | Deposition-Precipitation | Strong metal-support interaction (SMSI), promotes charge transfer, stabilizes small nanoparticles. acs.org | CO Oxidation, Hydroamination. mdpi.comacs.org |

| Magnesium Oxide (MgO) | Deposition-Precipitation | Basic support, enhances activity and stability in specific reactions, allows for high reusability. acs.org | Glycerol to Glycerol Carbonate. acs.org |

| Carbon (Activated) | Impregnation/Reduction | High surface area, electronically conductive, can be functionalized to anchor gold species. cardiff.ac.uk | Acetylene Hydrochlorination. cardiff.ac.uk |

| Cerium Oxide (CeO₂) ** | Deposition-Precipitation | High oxygen storage capacity, provides active oxygen species, strong Au-CeO₂ interface interaction. acs.org | Oxidation reactions, Hydroamination. acs.org |

Role in Nanomaterial Synthesis and Advanced Materials Research

Synthesis of Gold Nanoparticles via Reduction of [AuBr4]⁻ Precursors

The chemical reduction of the tetrabromoaurate([AuBr4]⁻) ion is a fundamental method for the synthesis of gold nanoparticles (AuNPs). In this process, a reducing agent is introduced to a solution containing the gold precursor, leading to the reduction of Au(III) ions to metallic gold (Au(0)). These gold atoms then nucleate and grow into nanoparticles of varying sizes and shapes. The presence of bromide ions in the precursor solution plays a significant role in directing the ultimate morphology of the nanoparticles.

The morphology of gold nanoparticles can be precisely controlled by manipulating the reaction conditions during their synthesis from [AuBr4]⁻ precursors. A versatile route for creating a variety of shapes, including nanospheres, bipyramids, nanorods, and triangular nanoplates, is the seed-mediated growth method. nih.govias.ac.in In this approach, small gold "seed" nanoparticles are introduced into a growth solution containing the gold precursor and a directing agent, often a surfactant like cetyltrimethylammonium bromide (CTAB). nih.gov The final shape of the nanoparticles is dictated by factors such as the concentration of reactants and the temperature. preprints.org

The ability to control these parameters allows for the tailored synthesis of nanoparticles with specific optical and structural properties for various applications. nih.govias.ac.in For instance, one-dimensional nanostructures like nanorods and nanowires have garnered significant attention due to their size-dependent optical properties, which can be tuned by adjusting their aspect ratio. nih.gov

The presence of bromide ions is critical in the seed-mediated synthesis of gold nanorods. nih.govnih.gov These ions act as a shape-directing agent, influencing the anisotropic growth of the nanoparticles. nih.govnih.gov The mechanism involves the preferential adsorption of bromide ions onto specific crystallographic facets of the growing gold nanocrystal. nih.govrsc.org This selective passivation inhibits growth on certain faces while allowing growth to proceed on others, leading to the elongation of the nanoparticle into a rod shape. nih.govrsc.org

Research has demonstrated that by controlling the concentration of bromide ions, the dimensions and shape of the resulting gold nanoparticles can be readily managed. nih.govnih.gov A critical balance between the concentration of bromide ions and the gold precursor is necessary to achieve a desired aspect ratio in the nanorods. rsc.org An excess of bromide can act as a "poisoning agent," leading to the formation of shorter nanorods. rsc.org This level of control is essential for tuning the plasmonic properties of the nanorods for specific applications.

| Parameter | Influence on Gold Nanoparticle Synthesis | Resulting Morphologies |

|---|---|---|

| Bromide Ion Concentration | Acts as a shape-directing agent by selectively passivating crystal facets. | Nanorods, Nanowires |

| Seed Nanoparticle Introduction | Initiates controlled growth in a growth solution. | Varied morphologies including bipyramids and nanoplates |

| Reaction Temperature | Affects the kinetics of nanoparticle growth and can influence the final shape and chirality. preprints.org | Control over size and aspect ratio |

Development of Gold-Based Materials for Electronic Applications

Gold nanoparticles synthesized from precursors such as sodium tetrabromoaurate(III) hydrate (B1144303) are integral to the development of advanced electronic materials and devices. Their unique electronic properties, which are dependent on size and shape, make them suitable for applications in nanoelectronics. ias.ac.in Organized arrays of anisotropic gold nanoparticles, for example, exhibit electronic properties that arise from the coupling of the shape-dependent properties of individual particles. researchgate.net

The fabrication of functional electronic devices often requires the assembly of these nanoparticles on solid substrates. researchgate.net Gold nanostructures have been successfully grown on conducting surfaces like indium tin oxide (ITO), demonstrating their potential for integration into electronic circuits. ias.ac.in Furthermore, gold nanoparticles have been used to create electrochemical sensors, where their high electrical conductivity and surface area enhance the sensitivity of the device. nih.gov An electronic device based on gold nanoparticles has been developed for the electrochemical sensing of catechol, showcasing a significant increase in peak currents and thus, sensitivity, due to the presence of the nanoparticles. nih.gov

Application in Sensor Technologies and Plasmonic Devices

The distinct optical properties of gold nanoparticles, particularly their localized surface plasmon resonance (LSPR), make them highly valuable in sensor technologies and plasmonic devices. redoxactivematerialsgroup.com LSPR is the collective oscillation of electrons in the nanoparticle that is excited by light of a specific wavelength. This phenomenon is highly sensitive to the nanoparticle's size, shape, and the refractive index of the surrounding medium. researchgate.netnih.gov

Anisotropic gold nanoparticles, such as nanorods, are especially useful for LSPR-based biosensing. researchgate.netnih.gov Their LSPR can be tuned to the near-infrared region of the spectrum, where biological tissues are more transparent, making them ideal for in-vivo applications. researchgate.net Gold nanorod-based sensors have been developed for the detection of various analytes, with the sensing mechanism based on the shift in the LSPR wavelength upon binding of the target molecule to the nanorod surface. rsc.org These sensors offer high sensitivity and can be used for the label-free detection of biomolecules. nih.gov

| Sensor Type | Underlying Principle | Application |

|---|---|---|

| LSPR Biosensor | Shift in LSPR wavelength upon analyte binding. | Detection of biomolecules, medical diagnostics. nih.gov |

| Colorimetric Sensor | Color change due to nanoparticle aggregation or etching. rsc.org | Detection of heavy metals and toxins. researchgate.net |

| Electrochemical Sensor | Enhanced electron transfer and catalytic activity at nanoparticle-modified electrodes. | Detection of small molecules like catechol and H2O2. nih.govnih.gov |

Integration in Electrocatalytic Systems

Gold-based nanomaterials, including nanoparticles synthesized from sodium tetrabromoaurate(III) hydrate, exhibit significant potential as electrocatalysts. rsc.org Their high surface-area-to-volume ratio and unique electronic structure can enhance the rates of electrochemical reactions. The catalytic activity of gold nanoparticles is influenced by factors such as their size, shape, and the supporting material. nih.gov

Research has shown that the electrocatalytic activity of gold nanoparticles can be enhanced through various treatments. nih.gov For example, treatment with sodium borohydride (B1222165) has been found to improve the catalytic performance of gold nanoparticles in the detection of hydrogen peroxide. nih.gov The controlled synthesis of gold nanostructures is crucial for optimizing their catalytic activity for specific reactions. rsc.org Gold-based nanoparticles and nanoclusters are considered promising non-platinum electrocatalysts for a variety of applications, including energy conversion and storage. rsc.org

Advanced Spectroscopic and Structural Characterization Studies

Vibrational Spectroscopy (e.g., ATR-FTIR) for Ligand Interactions and Complexation

Vibrational spectroscopy, particularly Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, is a highly effective method for probing the molecular structure and interactions of coordination complexes like sodium tetrabromoaurate(III). imim.plnih.gov This technique measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint based on the vibrational modes of the molecule's functional groups and bonds. imim.pl

For sodium tetrabromoaurate(III), the primary application of ATR-FTIR is the characterization of the tetrabromoaurate ([AuBr₄]⁻) anion. The Au-Br stretching and bending vibrations are key features in the far-infrared region of the spectrum. The position and intensity of these bands are sensitive to the coordination environment of the gold center.

When new ligands are introduced, ligand exchange or complexation reactions can occur. ATR-FTIR can monitor these processes in real time. For instance, if a bromide ligand is substituted by another ligand (L), changes in the vibrational spectrum will be observed:

Disappearance/Shifting of Au-Br Bands: The intensity of the characteristic Au-Br vibrational modes will decrease, and their positions may shift due to changes in the symmetry and electronic structure of the complex.

Appearance of New Bands: New vibrational bands corresponding to the bonds between gold and the new ligand (Au-L) will appear, as will bands characteristic of the free ligand itself, which may be shifted upon coordination.

By analyzing these spectral changes, researchers can gain insight into the nature of the bonding, the kinetics of the reaction, and the structure of the resulting complexes. nih.govresearchgate.net

Electronic Absorption Spectroscopy (UV-Vis) for Redox Processes and Species Identification

Electronic absorption spectroscopy, commonly known as UV-Visible (UV-Vis) spectroscopy, is a fundamental technique for identifying chemical species in solution and studying their electronic transitions. sharif.edu In the context of sodium tetrabromoaurate(III), it is particularly useful for characterizing the [AuBr₄]⁻ complex and monitoring redox reactions. imim.plresearchgate.net

The aqueous solution of the [AuBr₄]⁻ anion exhibits distinct absorption bands in the UV-Vis region, which arise from ligand-to-metal charge transfer (LMCT) transitions. libretexts.org Detailed spectrophotometric studies have identified characteristic absorption maxima for the gold(III) bromide complex. imim.plresearchgate.net During a redox process, such as the reduction of Au(III) to elemental gold (Au(0)) or an intermediate Au(I) species, the UV-Vis spectrum undergoes significant changes. The characteristic peaks of the [AuBr₄]⁻ anion decrease in intensity as the complex is consumed, allowing for the kinetic monitoring of the reaction. imim.plresearchgate.net

| Absorption Maximum (λmax) | Region | Transition Type (Tentative Assignment) |

|---|---|---|

| 254 nm | UV | Ligand-to-Metal Charge Transfer (LMCT) |

| 380 nm | UV/Visible | Ligand-to-Metal Charge Transfer (LMCT) |

| 450 nm | Visible | Ligand-to-Metal Charge Transfer (LMCT) |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Ligand Exchange Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure and dynamics in solution. rsc.org For diamagnetic complexes like those involving Au(III), NMR can provide detailed information about the ligand environment. While gold itself does not have NMR-active isotopes suitable for routine analysis, ¹H, ¹³C, ³¹P, and other nuclei within the ligands can be observed to monitor changes in the complex. nsf.govosti.gov

Ligand exchange reactions involving the [AuBr₄]⁻ anion can be effectively monitored using NMR. When a new ligand replaces one or more bromide ions, the electronic environment of the remaining ligands changes, leading to shifts in their NMR signals. nih.gov

Key applications include:

Tracking Reaction Progress: By integrating the signals of the free and coordinated ligand over time, the kinetics of the ligand exchange process can be determined.

Identifying Products: The chemical shifts and coupling patterns of the new complex provide structural information about the product, such as the number of new ligands coordinated to the gold center.

Dynamic Processes: Advanced NMR techniques, such as 2D Exchange Spectroscopy (EXSY), can be used to study the rates and mechanisms of dynamic exchange processes where ligands are rapidly moving on and off the gold coordination sphere. nsf.gov For example, the exchange between free and bound phosphine (B1218219) ligands has been successfully monitored using ³¹P NMR spectroscopy in analogous metal complexes. osti.gov

Mass Spectrometry (e.g., MALDI-MS) for Complex Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the precise determination of molecular weights and the identification of chemical species. For coordination compounds like sodium tetrabromoaurate(III), soft ionization techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly valuable. nih.govresearchgate.net

ESI-MS has been successfully used to characterize the species present in aqueous solutions of sodium tetrabromoaurate(III). In negative ion mode, the intact [AuBr₄]⁻ anion can be detected, confirming its presence in solution. Furthermore, ESI-MS is highly effective for identifying products of hydrolysis and ligand exchange reactions. manchester.ac.uk

Studies have shown that in aqueous solutions, the [AuBr₄]⁻ ion exists in equilibrium with various hydroxo species, the prevalence of which depends on the pH. ESI-MS analysis can identify these different species. manchester.ac.uk

Observed Species in Aqueous Solution by ESI-MS: manchester.ac.uk

[AuBr₄]⁻

[AuBr₃(OH)]⁻

[AuBr₂(OH)₂]⁻

When sodium tetrabromoaurate(III) reacts with other nucleophiles or ligands, ESI-MS can identify the resulting complexes, such as [AuBr₃(ligand)]⁻, providing direct evidence for the reaction products. manchester.ac.uk This makes it an indispensable tool for characterizing the complex solution chemistry of gold(III) halides. nih.govresearchgate.netnih.gov

X-ray Absorption Spectroscopy (XANES) for Gold Speciation Analysis

X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique that provides element-specific information about the local geometric and electronic structure of an absorbing atom. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state and coordination environment of the element being probed. researchgate.netmanchester.ac.ukresearchgate.net

For gold compounds, Au L₃-edge XANES is used to determine the speciation of gold in various materials. nih.govamazonaws.com The energy of the absorption edge and the intensity of the "white line" (the sharp peak at the edge) are characteristic of the gold oxidation state. researchgate.net Au(III) species, such as in the [AuBr₄]⁻ anion, have a distinct white line at a higher energy compared to Au(I) or metallic Au(0). researchgate.net

By comparing the XANES spectrum of a sample containing sodium tetrabromoaurate(III) to the spectra of known gold standards (e.g., gold foil for Au(0), Au(I) compounds, and other Au(III) complexes), one can definitively confirm the +3 oxidation state of the gold center. This technique is non-destructive and can be applied to samples in solid, liquid, or even gaseous states, making it a versatile tool for studying gold chemistry under various conditions. amazonaws.comesrf.fr

Single-Crystal X-ray Diffraction for Anion and Complex Structure Determination

The crystal structure of sodium tetrabromoaurate(III) dihydrate (NaAuBr₄·2H₂O) has been determined by SCXRD. researchgate.net The analysis reveals that the fundamental structural unit is the square planar [AuBr₄]⁻ anion. In this structure, the gold atom is at the center of a plane, bonded to four bromine atoms. The sodium cations and water molecules of hydration are situated within the crystal lattice, interacting with the anions. The Au-Br bond lengths are found to be in a narrow range, consistent with the square planar geometry. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.9717(3) |

| b (Å) | 11.0178(4) |

| c (Å) | 12.6765(5) |

| α (°) | 75.960(1) |

| β (°) | 75.031(1) |

| γ (°) | 75.681(1) |

| Au-Br Bond Length Range (Å) | 2.415(2) – 2.433(2) |

Computational Chemistry and Theoretical Insights into Gold Iii Bromo Complexes

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study gold(III) complexes, providing valuable information about their geometry, stability, and the nature of the gold-ligand bonds.

For the tetrabromoaurate(III) anion, [AuBr₄]⁻, DFT calculations help in understanding the distribution of electrons and the character of the molecular orbitals. The geometry of the [AuBr₄]⁻ anion is square planar, a typical coordination for d⁸ metal ions like Au(III). researchgate.netwikipedia.org Experimental crystallographic data for sodium tetrabromoaurate(III) dihydrate (NaAuBr₄·2H₂O) confirms this nearly square planar structure, with Au-Br bond lengths ranging from 2.415(2) to 2.433(2) Å. researchgate.net DFT calculations can reproduce these geometric parameters with a high degree of accuracy, typically by employing appropriate functionals (e.g., B3LYP or B97-D3) and basis sets that include relativistic effects, which are significant for heavy elements like gold. rug.nl

Studies on various gold(III) halide complexes, including [AuBr₄]⁻, have used DFT to analyze the electronic structure. rug.nl The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial for understanding the chemical reactivity and stability of the complex. nih.gov In gold(III) complexes, the LUMO is often centered on the gold(III) ion, indicating its susceptibility to nucleophilic attack. nih.gov Analysis of the localized bond orbitals can reveal the charge distribution within the complex, showing a significant positive charge on the gold atom, which influences its interaction with other species. rug.nl For instance, a comparative DFT study of [AuF₄]⁻, [AuCl₄]⁻, and [AuBr₄]⁻ showed a clear trend in the charge on the gold atom and the nature of the Au-X bond. rug.nl

The table below summarizes typical parameters obtained from or relevant to DFT calculations on the [AuBr₄]⁻ anion.

| Property | Value / Description | Source |

| Geometry | Nearly square planar | researchgate.netwikipedia.org |

| Experimental Au-Br Bond Length | 2.415(2) - 2.433(2) Å | researchgate.net |

| Typical DFT Functional | B3LYP, B97-D3 | rug.nlmdpi.com |

| Basis Set for Au | Effective Core Potential (ECP) like Stuttgart/Dresden (SDD) | researchgate.net |

| Relativistic Effects | Important for accurate description | rug.nl |

| HOMO/LUMO Analysis | Provides insights into reactivity and stability | nih.gov |

Molecular Dynamics Simulations of Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For sodium tetrabromoaurate(III) hydrate (B1144303), MD simulations can provide a detailed picture of its behavior in aqueous solution, including the dynamics of the [AuBr₄]⁻ anion, the surrounding water molecules, and the sodium counter-ions.

While specific MD studies on sodium tetrabromoaurate(III) are scarce, the principles of simulating ionic solutions are well-established. sissa.itarxiv.org An MD simulation would model the interactions between all particles in the system using a force field, which is a set of parameters describing the potential energy of the system as a function of its atomic coordinates. The simulation would track the trajectory of each atom, revealing dynamic processes such as:

Hydration Structure: The [AuBr₄]⁻ and Na⁺ ions will organize water molecules around them, forming hydration shells. MD simulations can determine the number of water molecules in these shells, their orientation, and their residence time. The structure of water is expected to be significantly altered in the vicinity of the ions compared to the bulk liquid. mdpi.com

Ion Pairing: The simulations can explore the extent to which Na⁺ and [AuBr₄]⁻ ions form solvent-separated or contact ion pairs in solution.

Transport Properties: Properties like the diffusion coefficients of the ions and water molecules can be calculated from the simulation trajectories.

Water Exchange Dynamics: The rate at which water molecules exchange between the hydration shells of the ions and the bulk solvent is a key dynamic property that can be investigated. nih.gov

The accuracy of MD simulations heavily depends on the quality of the force field. For a system containing sodium tetrabromoaurate(III) hydrate, the force field must accurately describe the interactions between the Au(III) center and the bromide ligands, the non-bonded interactions of the complex with water and the Na⁺ ion, and the water-water interactions. Developing such a force field often involves fitting parameters to experimental data or results from higher-level quantum mechanical calculations.

The table below outlines the key aspects that would be investigated in an MD simulation of sodium tetrabromoaurate(III) in solution.

| Aspect of Solution-Phase Behavior | Information Gained from MD Simulation | General Reference |

| Hydration Shell of [AuBr₄]⁻ | Coordination number, geometry, and orientation of water molecules. | mdpi.com |

| Hydration Shell of Na⁺ | Structure and dynamics of water molecules around the cation. | mdpi.com |

| Ion-Water Interactions | Strength and nature of the forces between ions and solvent. | sissa.it |

| Water Dynamics | Effect of ions on water's hydrogen bond network and diffusion. | mdpi.comnih.gov |

| Ion Pairing | Probability and lifetime of Na⁺-[AuBr₄]⁻ pairs. | N/A |

Theoretical Prediction of Reaction Pathways and Catalytic Mechanisms

Theoretical calculations, particularly DFT, are instrumental in elucidating the mechanisms of reactions involving gold(III) complexes. By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and determine activation energies, providing a detailed step-by-step description of the reaction pathway.

For the [AuBr₄]⁻ complex, theoretical studies can predict its reactivity towards various substrates. For example, the reduction of [AuBr₄]⁻ by sodium nitrite (B80452) has been studied experimentally, and a complex mechanism involving two parallel, bimolecular reactions was proposed. researchgate.net The proposed inner-sphere mechanism, where the reductant coordinates to the gold center before electron transfer, could be modeled using DFT to validate the proposed steps and calculate the associated energy barriers. researchgate.net

The general reactivity of square-planar gold(III) complexes often involves ligand substitution reactions, which typically proceed through an associative mechanism. nih.gov This involves the formation of a five-coordinate intermediate or transition state. nih.gov Theoretical calculations can model this process for the [AuBr₄]⁻ ion reacting with a nucleophile (Nu):

[AuBr₄]⁻ + Nu → [AuBr₃Nu] + Br⁻

DFT calculations can determine the energy profile for this substitution, including the stability of the five-coordinate intermediate [AuBr₄(Nu)]⁻. The calculated activation energies can then be compared with experimental kinetic data.

Gold(III) complexes are also known to act as catalysts in various organic transformations. While specific catalytic applications of sodium tetrabromoaurate(III) are not as widely reported as for other gold catalysts, theoretical methods can be used to predict its potential catalytic activity. For instance, DFT could be used to model proposed catalytic cycles, such as those involving oxidative addition and reductive elimination steps, which are fundamental in many cross-coupling reactions. nih.gov

The table below summarizes key kinetic and mechanistic data for a reaction involving the [AuBr₄]⁻ ion.

| Reaction | Kinetic / Mechanistic Data | Method of Study | Source |

| Reduction of [AuBr₄]⁻ by NaNO₂ | Second-order rate constant (k₁) = 2.948 M⁻¹s⁻¹ at 20°C | Spectrophotometry | researchgate.net |

| Activation Enthalpy (ΔH‡₁) = 29.18 kJ·mol⁻¹ | Spectrophotometry | researchgate.net | |

| Activation Entropy (ΔS‡₁) = -13.95 J·mol⁻¹·K⁻¹ | Spectrophotometry | researchgate.net | |

| Proposed Mechanism: Inner-sphere electron transfer | Kinetic Analysis | researchgate.net |

Modeling of Intermolecular Interactions, including Halogen Bonding

Intermolecular interactions play a crucial role in the crystal packing of this compound and its interactions with other molecules. Beyond standard van der Waals forces and hydrogen bonding involving the water of hydration, the [AuBr₄]⁻ anion can participate in more specific interactions like halogen bonding.

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic region on another molecule (a halogen bond acceptor). nih.gov While the bromine atoms in [AuBr₄]⁻ are anionic, theoretical studies on the analogous [AuCl₄]⁻ complex have revealed that the gold(III) center itself can act as a nucleophile in halogen bonding. researchgate.net In this scenario, the gold atom, despite its formal +3 oxidation state, can donate electron density from its filled d-orbitals to the electrophilic region (σ-hole) of a halogen atom on a halogen bond donor molecule. researchgate.net

Computational modeling is essential for identifying and characterizing these interactions. Methods like DFT can be used to:

Calculate the molecular electrostatic potential surface to identify electrophilic and nucleophilic regions.

Optimize the geometry of interacting molecules to find the preferred orientation for halogen bonding.

Calculate the interaction energy to determine the strength of the halogen bond.

Analyze the electron density distribution using techniques like Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) to confirm the nature of the interaction. researchgate.net

These computational approaches have been successfully used to study halogen bonding in various systems, providing quantitative data on their strength and directionality. researchgate.netnih.gov For the [AuBr₄]⁻ anion, one could theoretically model its interaction with known halogen bond donors (e.g., iodoperfluoroarenes) to predict the geometry and strength of potential Au(III)···X halogen bonds.

The table below outlines the key features of halogen bonding relevant to the [AuBr₄]⁻ complex.

| Feature | Description | Computational Tool | Source |

| Halogen Bond | A directional, non-covalent interaction R-X···Y. | N/A | nih.gov |

| σ-hole | An electrophilic region on the halogen atom (X). | Molecular Electrostatic Potential | N/A |

| [AuBr₄]⁻ as an Acceptor | The Au(III) center can act as a d-nucleophile. | DFT Calculations | researchgate.net |

| Interaction Strength | Can be quantified by calculating the binding energy. | DFT, NBO, QTAIM | researchgate.net |

| Geometric Preference | Highly directional, with the R-X···Au angle close to 180°. | Geometry Optimization | researchgate.net |

Emerging Research Directions and Future Perspectives

Exploration of Novel Ligand Architectures for Gold(III) Coordination

The synthesis of novel gold(III) complexes with tailored properties is a burgeoning area of research, where sodium tetrabromoaurate(III) hydrate (B1144303) often serves as a convenient starting material. The lability of the bromide ligands facilitates their substitution with a diverse array of organic moieties, allowing for the construction of complex coordination compounds with unique structural and electronic features.

Researchers are actively exploring the coordination of various ligand types to the gold(III) center, moving beyond traditional phosphine (B1218219) and amine ligands. Recent studies have demonstrated the synthesis of gold(III) complexes with bidentate amino-thiolate ligands, which can act as precursors for novel bifunctional acyclic diaminocarbenes. nanochemres.orgresearchgate.net These complexes exhibit remarkable stability and can be used to prepare polynuclear species through coordination with other metal centers like gold(I) or silver(I). nanochemres.org Another frontier is the development of cyclometalated gold(III) complexes, which have shown promise as catalysts and therapeutic agents. The synthesis of these compounds can sometimes be achieved starting from gold(III) precursors, and while many studies use chloro-analogs, the principles are applicable to bromo-derivatives. For instance, novel biphenyl (B1667301) organogold(III) cationic complexes supported by diverse bisphosphine ligands have been prepared and investigated for their anticancer potential. nih.gov The design of these ligands is crucial in tuning the electronic and steric properties of the resulting gold(III) complex, which in turn dictates its reactivity and potential applications.

The table below summarizes some of the novel ligand architectures that have been coordinated to gold(III), showcasing the versatility of this research direction.

| Ligand Type | Resulting Gold(III) Complex Type | Potential Applications |

| Bidentate Amino-Thiolate | Acyclic Diaminocarbenes | Catalysis, Materials Science |

| Biphenyl Bisphosphine | Cyclometalated Cationic Complexes | Anticancer Agents, Catalysis |

| Carbohydrate Derivatives | Organometallic Complexes | Cytotoxic and Antitubercular Agents |

| Triphosphine | Trinuclear and Tetranuclear Complexes | Luminescence, Materials Science |

The exploration of these and other novel ligand architectures is expected to lead to the discovery of gold(III) complexes with unprecedented reactivity and functionality, further expanding the utility of sodium tetrabromoaurate(III) hydrate as a key building block in coordination chemistry.

Advancements in Green Chemistry Applications

A significant thrust in modern chemistry is the development of environmentally benign synthetic methods, and the use of this compound in green chemistry applications is a testament to this trend. A major focus of this research is the synthesis of gold nanoparticles (AuNPs), which have a wide range of applications in catalysis, sensing, and biomedicine. nih.gov

Traditional methods for AuNP synthesis often involve harsh reducing agents and organic solvents. In contrast, green synthesis routes utilize environmentally friendly reagents and conditions. This compound, as a water-soluble gold precursor, is well-suited for these aqueous-based, sustainable methods. A variety of natural products have been successfully employed as both reducing and capping agents for the synthesis of AuNPs from gold salts. These include extracts from plants, such as Benincasa hispida seed, Allium cepa, and Ficus carica, as well as biomolecules like dextrose and polyphenols. nih.govorientjchem.org The use of plant extracts is particularly advantageous as they are readily available, inexpensive, and contain a cocktail of compounds that can effectively reduce Au(III) to Au(0) and stabilize the resulting nanoparticles, preventing their aggregation. nanochemres.orgnih.gov

The synthesis of AuNPs using plant extracts is often a one-pot process that can be carried out at ambient temperature, further enhancing its green credentials. nih.gov The properties of the synthesized AuNPs, such as their size and shape, can be tuned by varying the reaction conditions, including the pH, temperature, and the concentration of the gold salt and the plant extract. nanochemres.orgnih.gov For example, a study on the synthesis of AuNPs using a plant extract found that the optimal parameters were a pH of 10 and a temperature of 100 °C. nanochemres.org These green-synthesized AuNPs have shown to be more stable than their chemically synthesized counterparts. nanochemres.org

The development of such green synthesis protocols not only minimizes the environmental impact but also opens up new avenues for the large-scale production of gold nanoparticles for various technological applications. The use of this compound in these processes underscores its importance in the advancement of sustainable nanotechnology.

Rational Design of Heterogeneous Gold Catalysts